5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Its structure features a central thiazolo[4,5-d]pyrimidin-7-one scaffold substituted at positions 3, 5, and 6 with 4-ethylphenyl, (2-chlorophenyl)methyl sulfanyl, and 4-fluorophenyl groups, respectively, alongside a sulfanylidene moiety at position 2. The combination of halogenated (Cl, F) and alkyl (ethyl) substituents suggests enhanced lipophilicity and electronic modulation, which may influence bioavailability, receptor binding, and metabolic stability .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3OS3/c1-2-16-7-11-19(12-8-16)30-23-22(35-26(30)33)24(32)31(20-13-9-18(28)10-14-20)25(29-23)34-15-17-5-3-4-6-21(17)27/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZPBCFTCZLRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: The formation of the thiazolopyrimidine core often involves cyclization reactions, where linear precursors are converted into cyclic structures under specific conditions.
Functional Group Transformations: Various functional group transformations, such as oxidation and reduction, are employed to introduce or modify specific functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
A. Thiazolo[4,5-d]pyrimidin-7-one Derivatives
5-Methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one (CAS 141622-32-4) Substituents: Methyl (position 5), phenyl (position 3). Properties: Simpler structure with lower steric bulk compared to the target compound.
5-(4-Chlorophenoxy)-3,6-diphenyl-2-sulfanylidene-thiazolo[4,5-d]pyrimidin-7-one (C1) Substituents: 4-Chlorophenoxy (position 5), phenyl (positions 3 and 6). Bioactivity: Demonstrated herbicidal activity against Echinochloa crusgalli (barnyard grass) and Brassica napus (rape), with inhibition rates exceeding 70% at 100 μg/mL. The 4-chlorophenoxy group enhances electrophilicity, improving interaction with plant enzymes .
B. Triazolo[4,5-d]pyrimidin-7-one Analogues
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Substituents: 4-Chlorophenoxy (position 5), isopropyl (position 6), phenyl (position 3). Structural Insights: Single-crystal X-ray analysis (R factor = 0.082) confirmed planar geometry, with the triazolo ring contributing to π-π stacking interactions. Comparison: While the core differs (triazolo vs. thiazolo), the shared 4-chlorophenoxy substituent highlights the role of halogenated groups in modulating bioactivity.
Structural and Crystallographic Insights
- Crystallography : SHELX software () is widely used for structural validation of similar compounds. For example, the triazolo derivative in had a mean σ(C–C) = 0.006 Å, confirming bond-length consistency .
- Conformational Analysis : The 4-ethylphenyl group in the target compound may induce torsional strain, as observed in ’s thiazolo-pyrrolo hybrids, where bulky substituents distorted ring planarity (torsion angles up to 178.7°) .
Biological Activity
The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 540.1 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 540.1 g/mol |
| Molecular Formula | C26 H19 Cl F N3 O S3 |
| LogP | 7.1282 |
| Polar Surface Area | 26.9545 |
| Hydrogen Bond Acceptors | 7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various aromatic and heterocyclic precursors. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[4,5-d]pyrimidine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it exhibited significant cytotoxic effects against several tumor cell lines, with IC50 values indicating potent activity.
Table: Anticancer Activity Results
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to interact with DNA and disrupt cellular processes leading to apoptosis in cancer cells.
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | <0.5 |
| Urease | Moderate Inhibitor | <10 |
Study on Anticancer Activity
In a recent study published by the Bulletin of Chemical Society of Ethiopia, several derivatives were synthesized and tested for their anticancer activity. The study found that compounds similar to the one displayed high levels of inhibition against various cancer cell lines, suggesting a strong potential for further development into therapeutic agents .
Pharmacological Profile
Another study investigated the pharmacological profile of thiazolo[4,5-d]pyrimidine derivatives, including our compound. The results indicated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, alongside significant enzyme inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
